3-Deazauridine 5'-triphosphate is derived from 3-deazauridine through phosphorylation processes. Its IUPAC name is . This compound falls under the category of nucleotide analogs, which are often used in research to study nucleic acid metabolism and enzyme interactions.
The synthesis of 3-Deazauridine 5'-triphosphate typically involves the conversion of 3-deazauridine into its triphosphate form through a series of phosphorylation reactions. The general synthetic route includes:
Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize by-products. Parameters such as temperature, pH, and reaction time are critical for successful synthesis.
The molecular structure of 3-Deazauridine 5'-triphosphate can be described as follows:
The compound's structure allows it to mimic uridine triphosphate while providing unique properties that inhibit specific enzymatic activities associated with nucleic acid metabolism .
3-Deazauridine 5'-triphosphate participates in several chemical reactions:
These reactions are crucial for understanding its biochemical interactions and potential therapeutic applications.
The mechanism of action for 3-Deazauridine 5'-triphosphate involves its uptake into cells followed by phosphorylation to its active triphosphate form. Once inside the cell, it inhibits the activity of cytidine-5'-triphosphate synthetase, leading to:
This mechanism underpins its potential use as an antitumor agent.
The physical and chemical properties of 3-Deazauridine 5'-triphosphate include:
These properties are essential for handling and application in laboratory settings.
3-Deazauridine 5'-triphosphate has several significant scientific applications:
Its unique properties make it a valuable compound in both basic research and clinical applications aimed at understanding and treating diseases associated with nucleic acid metabolism disruptions.
3-Deazauridine 5'-triphosphate (3-deazaUTP) is the active triphosphorylated metabolite derived from the nucleoside analog 3-deazauridine. Its core structure features a critical modification: replacement of the N3 nitrogen atom in the uracil ring with a carbon atom (designated as 3-deazauracil) while retaining the ribose-5'-triphosphate moiety [2] [4]. This substitution eliminates the hydrogen-bonding capability at position 3, a key recognition site for enzymes that process natural pyrimidine nucleotides . The planar 3-deazauracil ring maintains similar geometric dimensions to uracil, ensuring compatibility with pyrimidine-binding enzyme active sites, while the carbon substitution introduces electronic perturbations that disrupt specific molecular interactions [4] [6].
Table 1: Structural Features of 3-DeazaUTP vs. UTP and CTP
Structural Element | UTP/CTP | 3-DeazaUTP | Functional Consequence |
---|---|---|---|
Position 3 Atom | Nitrogen (N3) | Carbon (C3) | Eliminates H-bond donation capacity |
Ring Aromaticity | Divalent nitrogen | Trivalent carbon | Altered electron distribution |
Glycosidic Bond | β-N1-C1' | β-N1-C1' | Maintained nucleoside conformation |
Triphosphate Charge | -4 at physiological pH | -4 at physiological pH | Preserves Mg²⁺ coordination capability |
The design principle exploits substrate mimicry: 3-deazaUTP closely resembles UTP (its direct precursor in CTP biosynthesis) but lacks the atomic configuration required for the amination reaction catalyzed by CTP synthetase. This allows competitive binding without productive catalysis [7]. The triphosphate group ensures efficient recognition by nucleotide kinases and incorporation into nucleotide-binding pockets, while the core modification creates targeted metabolic disruption [2] [8].
3-DeazaUTP exerts its primary biochemical effects through direct competition with endogenous nucleotides UTP and CTP, exhibiting distinct selectivity profiles:
Table 2: Physiological Nucleotide Concentrations vs. 3-DeazaUTP Accumulation
Nucleotide | Physiological Concentration (μM) | Accumulation Post-3-Deazauridine (μM) | Biological Impact | |
---|---|---|---|---|
CTP | 278 ± 242 | Decreases >80% within 4 hours | Inhibits RNA synthesis, phospholipid synthesis | |
UTP | 567 ± 460 | Increases 1.5-2 fold | Feedback inhibition of pyrimidine synthesis | |
dCTP | 29 ± 19 | Decreases significantly | Impairs DNA replication/repair | |
dTTP | 37 ± 30 | Modest decrease | Alters dNTP pool balance | |
3-DeazaUTP | Not detectable | >25 nmol/10⁷ cells (~250 μM intracellular) | Saturates CTPS inhibition sites | [8] [10] |
The intracellular generation of 3-deazaUTP from the prodrug 3-deazauridine occurs via a sequential, ATP-dependent phosphorylation cascade:
Table 3: Phosphorylation Kinetics and Regulatory Factors
Metabolic Step | Primary Enzyme(s) | ATP Requirement | Regulatory Factors | Accumulation Efficiency | |
---|---|---|---|---|---|
3-Deazauridine → 3-DeazaUMP | Uridine-Cytidine Kinase | Yes | Feedback inhibition by UTP/CTP; Low in some tumors | Moderate (Rate-limiting) | |
3-DeazaUMP → 3-DeazaUDP | UMP-CMP Kinase | Yes | Substrate availability; ATP/ADP ratio | High | |
3-DeazaUDP → 3-DeazaUTP | Nucleoside Diphosphate Kinase | Yes (Mg²⁺-dependent) | NDP pool balance; Cellular energy status | Very High | [5] [8] |
Metabolic Trapping & Stability: Intracellular 3-deazaUTP achieves concentrations exceeding 250 μM in treated human lymphoblastoid cells (CCRF-CEM) and exhibits a prolonged half-life (t₁/₂ ≈ 3.4 hours upon drug removal), significantly longer than endogenous UTP/CTP turnover [8]. This persistence arises from:
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